molecular formula C15H12N2 B11881784 2-(M-Tolyl)quinazoline

2-(M-Tolyl)quinazoline

Cat. No.: B11881784
M. Wt: 220.27 g/mol
InChI Key: HDOUIOVWSANABQ-UHFFFAOYSA-N
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Description

2-(M-Tolyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methyl group in the meta position of the tolyl group adds unique properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(M-Tolyl)quinazoline typically involves the reaction of 2-formylphenylboronic acids with amidines under Chan–Evans–Lam coupling conditions . This method is favored due to its mild reaction conditions and compatibility with various functional groups. The reaction is catalyzed by copper(I) iodide (CuI) and requires a base such as potassium carbonate (K2CO3) in an alcoholic solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(M-Tolyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.

Mechanism of Action

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(3-methylphenyl)quinazoline

InChI

InChI=1S/C15H12N2/c1-11-5-4-7-12(9-11)15-16-10-13-6-2-3-8-14(13)17-15/h2-10H,1H3

InChI Key

HDOUIOVWSANABQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=N2

Origin of Product

United States

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